

EW-7195: A Technical Guide to a Selective ALK5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **EW-7195**, a potent and selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the Transforming Growth Factor- β type I receptor (TGF β RI). This guide details its mechanism of action, inhibitory activity, and the experimental protocols used to characterize its function, serving as a vital resource for professionals in oncology and fibrosis research.

Introduction

Transforming Growth Factor-β (TGF-β) signaling is a critical cellular pathway involved in a myriad of processes, including cell growth, differentiation, and extracellular matrix deposition.[1] In the context of advanced cancers, however, TGF-β signaling can paradoxically promote tumor progression, invasion, and metastasis.[2][3] A key mediator in this pathway is the ALK5 kinase, which, upon activation, phosphorylates downstream proteins Smad2 and Smad3.[1] This has made ALK5 an attractive therapeutic target.[2][3]

EW-7195, with the chemical name 3-((4-([1][4][5]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methylamino)benzonitrile, is a novel, potent, and highly selective ATP-competitive inhibitor of ALK5 kinase.[5] Preclinical studies have demonstrated its efficacy in blocking TGF- β -induced signaling, inhibiting the epithelial-to-mesenchymal transition (EMT), and suppressing breast cancer metastasis to the lungs in animal models.[2][5]

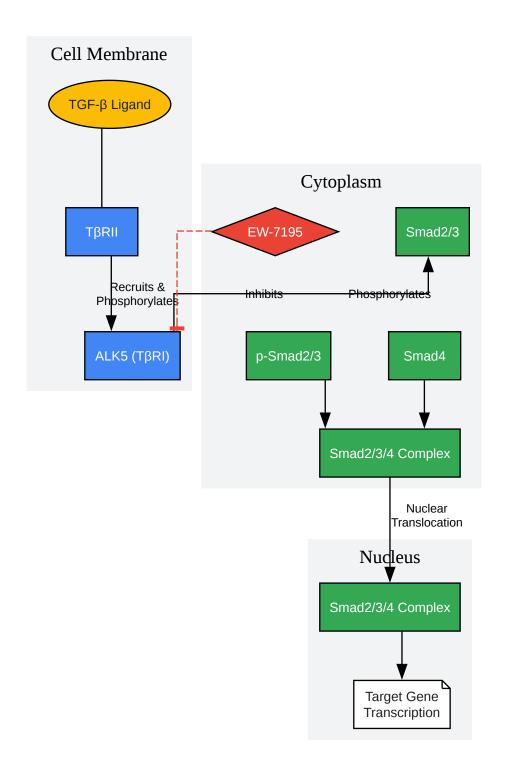


Mechanism of Action

EW-7195 exerts its biological effects by directly targeting and inhibiting the kinase activity of ALK5. The binding of the TGF-β ligand to its type II receptor (TβRII) induces the recruitment and phosphorylation of the ALK5 (TβRI) kinase.[2][3] Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[1] These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate into the nucleus to regulate the transcription of target genes.[1]

EW-7195 selectively binds to the ATP-binding site within the ALK5 kinase domain, preventing the phosphorylation of Smad2 and Smad3.[6] This action effectively halts the downstream signaling cascade.[4][7] By blocking this pathway, **EW-7195** has been shown to prevent critical cellular changes associated with cancer progression, such as EMT, which is characterized by the loss of epithelial markers like E-cadherin and the gain of mesenchymal markers like N-cadherin and vimentin.[2][3]





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Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of **EW-7195**.

Quantitative Data



The potency and selectivity of **EW-7195** have been quantified through various in vitro and in vivo experiments. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of EW-7195

Target Kinase	IC50 Value	Selectivity	Reference
ALK5 (TGFβR1)	4.83 nM	-	[2][4][7]

 $| p38\alpha | 1.5 \mu M | > 300 \text{-fold vs. ALK5} | [4][7] |$

Table 2: Cellular Activity of EW-7195

Assay	Cell Line	Effect	Concentration	Reference
Smad2 Phosphorylati on Inhibition	Not Specified	Efficiently inhibits TGF- β1-induced phosphorylati on	0.5 - 1.0 μM	[4][7]
Transcriptional Activation Inhibition	NMuMG	Inhibition of p3TP-Lux and pCAGA12-Luc reporters	Not Specified	[5]

| EMT Inhibition | NMuMG | Blocks TGF- β 1-induced mesenchymal morphology | Not Specified | [2][7] |

Table 3: In Vivo Efficacy of EW-7195

Animal Model	Cancer Type	Dosing Regimen	Primary Effect	Reference
4T1 Orthotopic Xenograft (Balb/c mice)	Breast Cancer	40 mg/kg; i.p.; three times a week	Inhibited lung metastasis	[4][7]



| MMTV/cNeu Transgenic Mice | Breast Cancer | 40 mg/kg; i.p.; three times a week | Inhibited lung metastasis |[4][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize **EW-7195**.

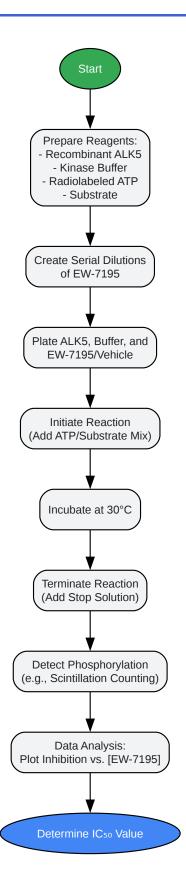
In Vitro Kinase Inhibition Assay

This assay determines the concentration of **EW-7195** required to inhibit 50% of the ALK5 kinase activity (IC₅₀).

Methodology:

- Reagents & Materials: Recombinant human ALK5 kinase, kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), ATP (with [γ-³²P]-ATP or [γ-³³P]-ATP for radiometric detection), substrate (e.g., a generic substrate like myelin basic protein or a specific peptide), EW-7195 stock solution, and microplates.
- Procedure: a. Serially dilute **EW-7195** to create a range of concentrations. b. In a microplate, combine the recombinant ALK5 enzyme, the kinase buffer, and the diluted **EW-7195** or vehicle control. c. Initiate the kinase reaction by adding the ATP solution containing the radiolabeled ATP and the substrate. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 20-40 minutes).[8] e. Terminate the reaction by adding a stop solution (e.g., phosphoric acid or SDS loading buffer).[8][9] f. Spot the reaction mixture onto a phosphocellulose filter mat or separate proteins using SDS-PAGE. g. Quantify the incorporated radioactivity using a scintillation counter or autoradiography.
- Data Analysis: Calculate the percentage of inhibition for each EW-7195 concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.





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Caption: Experimental workflow for an in vitro kinase inhibition assay.



Western Blot for Smad2 Phosphorylation

This cell-based assay verifies that **EW-7195** can block the TGF- β signaling pathway within a cellular context.

Methodology:

- Cell Culture: Culture mammary epithelial cells (e.g., NMuMG) or breast cancer cells (e.g., 4T1) in appropriate media until they reach 70-80% confluency.
- Treatment: a. Serum-starve the cells for several hours to reduce basal signaling. b. Pre-treat the cells with various concentrations of **EW-7195** (e.g., 0.5-1 μM) or vehicle control for approximately 1.5 hours.[4][7] c. Stimulate the cells with TGF-β1 (e.g., 2-5 ng/mL) for 30-60 minutes to induce Smad2 phosphorylation.
- Cell Lysis: Wash the cells with cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer)
 containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDSpolyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting: a. Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST). b. Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (p-Smad2). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Re-probe the membrane with an antibody for total Smad2 or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading. Quantify band intensities to determine the relative inhibition of Smad2 phosphorylation.

In Vivo Breast Cancer Metastasis Model

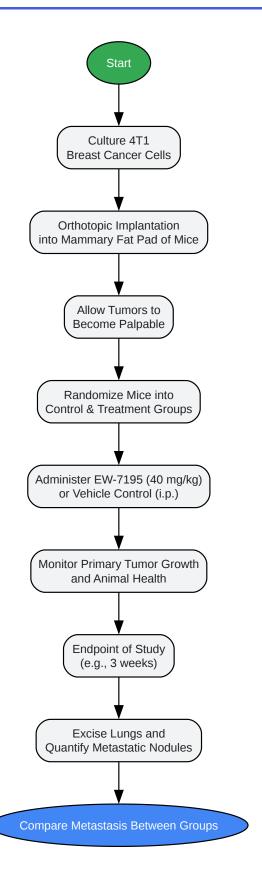
This protocol assesses the therapeutic potential of **EW-7195** in preventing tumor metastasis in a living organism.



Methodology:

- Animal Model: Use female immunodeficient mice (e.g., Balb/c).
- Cell Preparation: Culture 4T1 murine breast cancer cells, which are highly tumorigenic and metastatic.
- Orthotopic Implantation: Inject a suspension of 4T1 cells into the mammary fat pad of each mouse.
- Treatment Protocol: a. Once tumors are palpable, randomize the mice into treatment and control groups. b. Administer **EW-7195** (e.g., 40 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection.[4][7] c. Follow a specific dosing schedule, such as three times per week for 2.5 to 3 weeks.[4][7]
- Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Monitor the health and body weight of the mice.
- Endpoint Analysis: a. At the end of the study, euthanize the mice and surgically resect the
 primary tumors and the lungs. b. Fix the lungs in formalin and count the number of visible
 metastatic nodules on the surface. c. For more detailed analysis, embed the lung tissue in
 paraffin, section it, and perform hematoxylin and eosin (H&E) staining to visualize and
 quantify metastatic foci.
- Statistical Analysis: Compare the number and size of lung metastases between the **EW-7195**-treated group and the control group using appropriate statistical tests.





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Caption: Workflow for assessing anti-metastatic effects in an animal model.



Conclusion

EW-7195 is a well-characterized small molecule inhibitor that demonstrates high potency and selectivity for the ALK5 kinase. Through its targeted inhibition of the TGF- β /Smad signaling pathway, it effectively blocks key processes involved in cancer progression, most notably the epithelial-to-mesenchymal transition and subsequent metastasis. The robust preclinical data, derived from detailed in vitro and in vivo studies, underscore the therapeutic potential of **EW-7195** for treating metastatic breast cancer and potentially other diseases driven by aberrant TGF- β signaling, such as fibrosis. This technical guide provides the foundational data and methodologies necessary for researchers to further explore and build upon the promising profile of this selective ALK5 inhibitor.

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- To cite this document: BenchChem. [EW-7195: A Technical Guide to a Selective ALK5 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830266#ew-7195-as-a-selective-alk5-inhibitor]



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